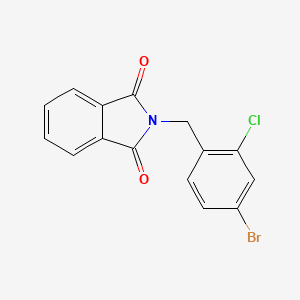

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

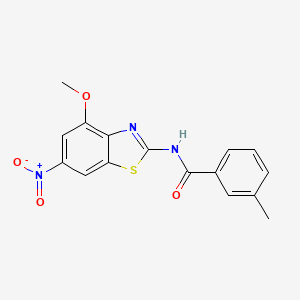

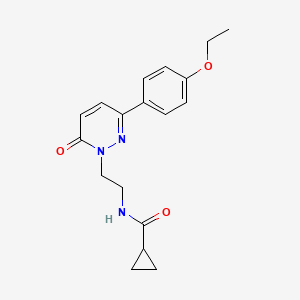

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H9BrClNO2 . It has a molecular weight of 350.59 . This compound is part of the isoindoline family, which is present in a wide array of bioactive molecules .

Synthesis Analysis

The synthesis of isoindoline derivatives, including this compound, has been achieved using simple heating and relatively quick solventless reactions . A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by an isoindoline-1,3-dione core, which is a heterocyclic ring, with a bromo-chlorobenzyl group attached .Chemical Reactions Analysis

Isoindolines, including this compound, have been the focus of much research due to their presence in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 350.59 and a molecular formula of C15H9BrClNO2 .作用機序

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward .

Mode of Action

It is suggested that isoindoline-1,3-dione derivatives may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways .

Biochemical Pathways

Given the potential interaction with the dopamine receptor d2, it is plausible that the compound could influence dopaminergic signaling pathways . These pathways play a critical role in various physiological processes, including motor control, reward, and cognition .

Result of Action

Isoindoline-1,3-dione derivatives have been suggested to have potential therapeutic applications, such as antipsychotic agents . For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .

実験室実験の利点と制限

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a useful reagent for a variety of laboratory experiments. Its advantages include its low cost, its high solubility in common organic solvents, and its versatility as a catalyst for a variety of reactions. However, it should be noted that this compound is toxic and should be handled with care, as it can cause irritation to the skin and eyes.

将来の方向性

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione has a wide range of potential applications in the future. It could be used in the synthesis of new pharmaceuticals, in the synthesis of organic semiconductors, in the synthesis of nanomaterials, and in the development of new catalysts for chemical reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound on different organisms, as well as its potential therapeutic applications.

合成法

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione can be synthesized by a variety of methods, including the Williamson ether synthesis, the Stille reaction, the Suzuki-Miyaura coupling, and the Sonogashira coupling. The Williamson ether synthesis is the most commonly used method, as it is simple and efficient. In this method, a reaction between an alkyl halide and an alcohol yields this compound. The Stille reaction is also a popular method, as it is a palladium-catalyzed cross-coupling reaction between an organohalide and an organostannane. The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, while the Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organometallic compound.

科学的研究の応用

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as a reagent for the formation of carbon-carbon bonds, and as a ligand for the synthesis of coordination complexes. This compound is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and as a reactant in the synthesis of polymers. This compound is also used in the synthesis of organic semiconductors, such as polythiophene, and in the synthesis of nanomaterials, such as carbon nanotubes.

Safety and Hazards

特性

IUPAC Name |

2-[(4-bromo-2-chlorophenyl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSDZWUWQNPAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2467628.png)

![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2467630.png)

![2-methyl-N-[2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2467637.png)

![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)